2-Chloro-N-(2-cyanoethyl)acetamide

Descripción general

Descripción

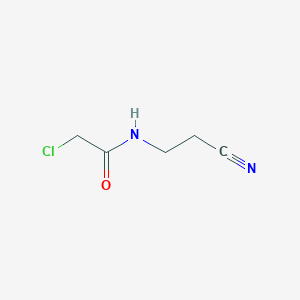

2-Chloro-N-(2-cyanoethyl)acetamide is an organic compound with the molecular formula C5H7ClN2O It is a derivative of acetamide, featuring a chloro group and a cyanoethyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-N-(2-cyanoethyl)acetamide can be synthesized through the reaction of chloroacetamide with acrylonitrile. The reaction typically involves the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction mechanism but is optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(2-cyanoethyl)acetamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed to produce 2-cyanoethylamine and acetic acid.

Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions can be used, with water as the solvent.

Condensation reactions: Catalysts such as acids or bases are often used to facilitate the reaction.

Major Products Formed

Nucleophilic substitution: Products include substituted acetamides.

Hydrolysis: Products are 2-cyanoethylamine and acetic acid.

Condensation reactions: Products include imines or enamines, depending on the reactants used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-N-(2-cyanoethyl)acetamide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in nucleophilic substitution reactions, hydrolysis, and condensation reactions, producing a range of derivatives useful in chemical research.

Medicinal Chemistry

This compound has been investigated for its potential use in drug development, particularly as an inhibitor of protein kinase C (PKC). The inhibition of PKC can alter cell signaling pathways, leading to potential therapeutic effects against cancer and infectious diseases. Notably, it has demonstrated effectiveness in inducing apoptosis in certain cancer cell lines, suggesting its role as an anti-cancer agent.

Biochemical Analysis

In biochemical studies, this compound has been shown to affect various cellular processes by modulating signaling pathways involving PKC. It has also been tested for antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli, showing promise as a potential antimicrobial agent .

Case Study 1: Antimicrobial Activity

A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that these compounds were effective against Gram-positive bacteria such as S. aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against yeast species like Candida albicans .

Case Study 2: Cancer Cell Inhibition

Research highlighted the compound's ability to inhibit the growth of certain cancer cells through its action on PKC pathways. The study demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines, indicating its potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(2-cyanoethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The chloro and cyanoethyl groups can enhance the compound’s ability to bind to target molecules, thereby modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloroacetamide: Similar in structure but lacks the cyanoethyl group.

N-(2-Cyanoethyl)acetamide: Similar but lacks the chloro group.

2-Chloro-N-ethylacetamide: Similar but has an ethyl group instead of a cyanoethyl group.

Uniqueness

2-Chloro-N-(2-cyanoethyl)acetamide is unique due to the presence of both the chloro and cyanoethyl groups

Actividad Biológica

2-Chloro-N-(2-cyanoethyl)acetamide is a synthetic organic compound classified as a chloroacetamide, with the molecular formula CHClNO and a molecular weight of 162.57 g/mol. Its structural features, including a chloro group and a cyanoethyl side chain, contribute to its significant biological activities, particularly in medicinal chemistry and biochemistry.

Research indicates that this compound acts primarily as a potent inhibitor of protein kinase C (PKC) . PKC is involved in various cellular signaling pathways, and its inhibition can lead to altered cell growth and proliferation, particularly in cancer cells. The compound has demonstrated effectiveness in inhibiting the growth of certain cancer cell lines and has antiviral properties against viruses such as the influenza virus .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : The compound inhibits the proliferation of various cancer cell lines by targeting PKC pathways.

- Antiviral Properties : It has shown effectiveness in inhibiting the replication of animal viruses, notably influenza.

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which may be linked to its anticancer and antiviral activities.

Case Studies

Several studies have explored the biological effects of this compound:

- Cancer Cell Line Studies : In vitro studies have shown that treatment with this compound leads to reduced viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Antiviral Studies : A study demonstrated that this compound significantly reduced viral titers in infected cell cultures, suggesting potential for therapeutic use against viral infections.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activity:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 2-Chloroacetamide | CHClNO | Simpler structure; lacks cyanoethyl group | Intermediate in various reactions |

| N,N-Diethylacetamide | CHNO | Lacks chlorine; primarily a solvent | Different biological activity profile |

| 2-Chloro-N-(hydroxymethyl)acetamide | CHClNO | Contains hydroxymethyl instead of cyanoethyl | Exhibits different reactivity patterns |

Propiedades

IUPAC Name |

2-chloro-N-(2-cyanoethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c6-4-5(9)8-3-1-2-7/h1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECIKJKLCDCIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170344 | |

| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17756-81-9 | |

| Record name | 2-Chloro-N-(2-cyanoethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017756819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-N-(2-CYANOETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XF1T004AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.